Germane, triethylethynyl-

Description

Significance of Organogermanium Compounds in Contemporary Chemistry

Organogermanium compounds represent a fascinating class of molecules that bridge the gap between the more extensively studied organosilicon and organotin compounds. acs.org Germanium's position in Group 14 of the periodic table imparts properties that are intermediate between silicon and tin, offering a unique reactivity profile. acs.org Historically, the development of organogermanium chemistry has been slower than that of its lighter and heavier congeners, primarily due to the higher cost of germanium. acs.org

Despite this, organogermanium compounds are gaining increasing attention for several key reasons:

Lower Toxicity: They are often considered less toxic than their organotin counterparts, making them attractive for applications where biocompatibility is a concern. researchgate.net

Unique Reactivity: Organogermanes exhibit distinct reactivity in various chemical transformations, including cross-coupling reactions, where they can show enhanced performance compared to their silicon or boron analogues. acs.org

Material Science Applications: The unique electronic and physical properties of organogermanium compounds make them promising candidates for the development of advanced materials, including semiconductors and polymers with high refractive indices and low dielectric constants. nih.gov

Synthetic Utility: The Germanium-Carbon (Ge-C) bond is notably stable in air, a feature that enhances the utility of these compounds as stable reagents and building blocks in complex organic synthesis. acs.org

Overview of Triethyl(ethynyl)germane in the Context of Germanium-Carbon Bonds

The synthesis of Triethyl(ethynyl)germane is most commonly achieved through the reaction of a triethylgermanium (B15089029) halide, such as Triethylchlorogermane, with an ethynyl (B1212043) Grignard reagent, like ethynylmagnesium bromide. nih.gov This reaction is a standard method for forming Ge-C bonds and provides a reliable route to this and similar alkynylgermanes.

The reactivity of Triethyl(ethynyl)germane is dominated by its ethynyl group. It has been utilized as a germylating agent in reactions with vinyl-substituted silanes, catalyzed by ruthenium complexes, to produce silylgermylethynes. researchgate.netresearchgate.net These reactions highlight the utility of Triethyl(ethynyl)germane in constructing more complex molecules containing both silicon and germanium, which are of interest for materials science applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Triethyl(ethynyl)silane (Analogue)

| Property | Value |

| Molecular Formula | C8H16Si |

| Molecular Weight | 140.30 g/mol |

| Boiling Point | 140.2 ± 9.0 °C at 760 mmHg |

| Density | 0.8 ± 0.1 g/cm³ |

| Flash Point | 17.2 ± 0.0 °C |

| Refractive Index | 1.421 |

Data for Triethyl(ethynyl)silane, the silicon analogue of Triethyl(ethynyl)germane. chemsrc.com

Spectroscopic Data

While various research articles mention the characterization of Triethyl(ethynyl)germane and its reaction products by spectroscopic methods such as NMR and IR, specific spectral data for the pure compound are not explicitly provided in the available literature. researchgate.net

Research Findings

Recent research has underscored the utility of Triethyl(ethynyl)germane as a versatile building block in organometallic synthesis. Studies have demonstrated its successful application in:

Dehydrogenative Coupling and Hydrosilylation Reactions: Cobalt-catalyzed reactions of Triethyl(ethynyl)germane with hydrosilanes have been shown to produce a variety of unsaturated organogermanes, showcasing its potential for creating complex molecular architectures under mild conditions. researchgate.net

Synthesis of Germasiloxanes and Alkynylgermanes: In the presence of a potassium-based catalyst, Triethyl(ethynyl)germane has been used as a germylating agent for silanols and terminal acetylenes, providing an efficient route to germasiloxanes and other alkynylgermanes. researchgate.net

Catalytic Silylative Coupling: Triethyl(ethynyl)germane has been employed in ruthenium-catalyzed silylative coupling reactions with vinylsilicon compounds to synthesize silylgermylethynes, which are valuable precursors for optoelectronic materials. researchgate.netresearchgate.net

These findings collectively highlight the growing importance of Triethyl(ethynyl)germane as a reactive intermediate and a key component in the synthetic chemist's toolkit for the construction of novel organogermanium-based materials and molecules.

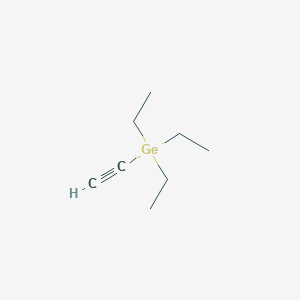

Structure

2D Structure

Properties

CAS No. |

6228-96-2 |

|---|---|

Molecular Formula |

C8H16Ge |

Molecular Weight |

184.84 g/mol |

IUPAC Name |

triethyl(ethynyl)germane |

InChI |

InChI=1S/C8H16Ge/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 |

InChI Key |

LNLMTHSXAVJXEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge](CC)(CC)C#C |

Origin of Product |

United States |

Synthetic Methodologies for Triethyl Ethynyl Germane

Established Synthetic Routes

Traditional methods for synthesizing triethyl(ethynyl)germane typically involve a multi-step process, beginning with a germanium halide precursor. These routes are well-documented and rely on fundamental organometallic reactions.

Reduction of Germanium Tetrachloride with Hydride Reagents

Alkylation of Germanium Tetrachloride: Germanium tetrachloride (GeCl₄) is first reacted with an ethylating agent to form triethylgermanium (B15089029) chloride (Et₃GeCl).

Reduction to Triethylgermane (B74486): The resulting Et₃GeCl is then reduced using a hydride reagent, such as lithium aluminum hydride (LiAlH₄), to yield triethylgermane. chemicalbook.com

Ethynylation: Finally, triethylgermane can undergo a cross-dehydrogenative germylation with a terminal alkyne, such as phenylacetylene, in the presence of a catalyst to form the desired triethyl(ethynyl)germane derivative. nih.govresearchgate.net While direct ethynylation with acetylene (B1199291) gas is possible, reactions are often exemplified with substituted alkynes.

A recently reported method utilized a B(C₆F₅)₃ catalyst for the cross-dehydrogenative germylation of terminal alkynes with triethylgermanium hydride. nih.govresearchgate.net

Reaction of Germanium with Organomagnesium Halides

The Grignard reaction provides a powerful and widely used method for forming carbon-germanium bonds. The synthesis of triethyl(ethynyl)germane via this route is a staple in organometallic chemistry and proceeds through a key halogermane intermediate.

The typical procedure involves two main steps:

Synthesis of Triethylgermanium Chloride: Germanium tetrachloride is treated with a stoichiometric amount of an ethyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr). This reaction substitutes the chloride ions with ethyl groups to produce triethylgermanium chloride (Et₃GeCl). Careful control of the stoichiometry is crucial to prevent the formation of the fully alkylated tetraethylgermane.

Ethynylation using a Grignard Reagent: The purified triethylgermanium chloride is then reacted with an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium bromide (HC≡CMgBr), in a solvent like tetrahydrofuran (B95107) (THF). nih.gov This reaction results in the formation of the target compound, triethyl(ethynyl)germane, through the coupling of the triethylgermyl group and the ethynyl group. nih.gov

This stoichiometric reaction between halogermanes and metal acetylides is a principal method for creating the sp C–Ge bond found in alkynylgermanes. nih.govresearchgate.net

Table 1: Comparison of Established Synthetic Routes

| Feature | Hydride Reduction Route | Grignard Reaction Route |

|---|---|---|

| Precursor | Germanium Tetrachloride (GeCl₄) | Germanium Tetrachloride (GeCl₄) |

| Key Intermediate | Triethylgermane (Et₃GeH) | Triethylgermanium Chloride (Et₃GeCl) |

| Key Reagents | LiAlH₄, Ethylating Agent, Terminal Alkyne | Ethylmagnesium Bromide, Ethynylmagnesium Bromide |

| Final Step | Catalytic Dehydrogenative Coupling | Nucleophilic Substitution |

| Advantages | Access to versatile hydrogermane intermediate | High-yielding, well-established |

| Disadvantages | Requires handling of pyrophoric hydrides, limited availability of hydrogermanes nih.govresearchgate.net | Requires strict stoichiometric control, moisture-sensitive reagents nih.gov |

Advanced and Sustainable Synthetic Strategies

Recent research has focused on developing more sustainable, efficient, and environmentally friendly methods for synthesizing organogermanium compounds, moving away from expensive or hazardous reagents.

Earth-Abundant Species Mediated Syntheses

The development of catalytic systems based on earth-abundant metals like iron, cobalt, and nickel represents a significant step towards sustainable chemistry. frontiersin.orgnih.govprinceton.edu These metals offer a cost-effective and less toxic alternative to precious metal catalysts (e.g., ruthenium, iridium) that have been traditionally used for C-Ge bond formation. nih.govresearchgate.netfrontiersin.org While much of the research in this area has focused on hydrosilylation, the principles are being extended to hydrogermylation. frontiersin.orgnih.gov

Catalysis by main-group species, which are highly earth-abundant, is also an emerging frontier. researchgate.net These methods blend the high selectivity often seen with transition metals with the practicality of simpler protocols. researchgate.net The goal is to replace expensive and often sensitive catalysts with more robust and economical alternatives for reactions like the germylation of terminal alkynes. nih.govresearchgate.net

Base-Promoted Protocols for Triethyl(ethynyl)germane Synthesis

Base-promoted or base-catalyzed methods are gaining significant attention as a sustainable alternative for forming C-Ge bonds. nih.gov These protocols can circumvent the need for pre-formed, moisture-sensitive organometallic reagents or expensive transition-metal catalysts. nih.govresearchgate.net

A notable development is the use of potassium bis(trimethylsilyl)amide (KHMDS) as a catalyst for the reaction between terminal acetylenes and alkynylgermanes. nih.gov Remarkably, research has shown that even simple, inexpensive bases like potassium hydroxide (B78521) (KOH) can serve as efficient catalysts in these processes. nih.govresearchgate.net

The proposed mechanism for these base-catalyzed reactions likely involves the formation of hypervalent germanium species. nih.gov This approach provides a novel catalytic platform for generating diverse organogermanes in a more sustainable and greener manner. nih.govresearchgate.net For instance, a base-promoted dealkynative coupling has been demonstrated where an existing alkynylgermane acts as the germylating agent for another terminal alkyne. researchgate.net

Table 2: Summary of Advanced Synthetic Strategies

| Strategy | Mediating Species/Reagent | Key Features | Potential Advantages |

|---|---|---|---|

| Earth-Abundant Metal Catalysis | Fe, Co, Ni complexes | Catalytic hydrogermylation/cross-coupling | Reduced cost, lower toxicity, sustainability frontiersin.orgnih.gov |

| Base-Promoted Synthesis | KHMDS, KOH | Catalytic germylation of terminal alkynes | Avoids stoichiometric metal reagents, uses inexpensive catalysts, sustainable nih.gov |

Reactivity and Chemical Transformations of Triethyl Ethynyl Germane

Germylation Reactions

Germylation reactions involving triethyl(ethynyl)germane serve as a direct method for introducing the triethylgermyl moiety onto other molecules. These processes can be catalyzed to proceed under mild conditions, offering high efficiency and selectivity.

Catalytic O-Germylation Processes

The reaction between triethyl(ethynyl)germane and silanols, known as O-germylation, can be effectively catalyzed by simple bases like potassium bis(trimethylsilyl)amide (KHMDS) and even potassium hydroxide (B78521) (KOH). umn.edu This process facilitates the formation of germasiloxanes, which are compounds containing a Ge-O-Si linkage. umn.edu

The reaction is proposed to proceed via a silanol (B1196071) activation pathway, where the silanol is deprotonated by the base. Although triethylethynylgermane can also be deprotonated, the higher acidity of silanols makes their activation the dominant pathway. umn.edu This transformation is notable for its operational simplicity and the use of commercially available, low-cost reagents. umn.edu A variety of silanols can be subjected to this reaction, and in the case of substrates with multiple reactive sites, such as dibutyldiethynylgermane, the reaction can be controlled to yield either mono- or disubstituted products, highlighting the method's synthetic utility. umn.edu

Table 1: Substrate Scope for O-Germylation with Alkynylgermanes This table is based on data from a study on base-catalyzed germylation and may include germanes other than triethylethynylgermane to illustrate the general scope of the reaction.

| Silanol Substrate | Germane (B1219785) Substrate | Product | Yield (%) |

| Triphenylsilanol | Triethyl(ethynyl)germane | Triphenyl(triethylgermyloxy)silane | 95 |

| Diphenylsilanediol | Triethyl(ethynyl)germane | 1,3-Bis(triethylgermyloxy)-1,1,3,3-tetraphenyldisiloxane | 91 |

| tert-Butyldiphenylsilanol | Triethyl(ethynyl)germane | tert-Butyldiphenyl(triethylgermyloxy)silane | 94 |

| Dibutyldiethynylgermane | Triphenylsilanol | Butyl(ethynyl)(triphenylsilyloxy)germane (mono-substitution) | 78 |

| Dibutyldiethynylgermane | Triphenylsilanol | Dibutylbis(triphenylsilyloxy)germane (di-substitution) | 85 |

Catalytic sp C-Germylation Reactions

Triethyl(ethynyl)germane can act as a germylating agent in sp C-H germylation reactions, particularly in the self-metathesis that leads to the formation of bis(triethylgermyl)acetylene. This transformation is also mediated by catalytic amounts of KHMDS. umn.edu

The mechanism involves the deprotonation of triethylethynylgermane to form a germylacetylide intermediate. This acetylide then reacts with another molecule of triethylethynylgermane or a related species, ultimately leading to the desired C-germylated product and the evolution of acetylene (B1199291) gas. umn.edu This type of reaction showcases the ability of the terminal alkyne in triethylethynylgermane to participate in C-H activation and subsequent bond formation. umn.edu

C-Germylation of Terminal Alkynes

A significant application of alkynylgermanes is the C-germylation of other terminal alkynes. While triethyl(ethynyl)germane itself can be used, studies have shown that employing a related germane, bis(triethylgermyl)acetylene, in a dealkynative coupling reaction with terminal alkynes is a highly efficient method for synthesizing new alkynylgermanes. umn.edu This reaction is catalyzed by KHMDS and proceeds under benign conditions. umn.edu

The process is believed to involve the formation of an acetylide from the terminal alkyne substrate, which then reacts with the germylating agent. umn.edu This methodology demonstrates high chemoselectivity and is tolerant of various functional groups. For instance, biorelevant scaffolds containing N-H moieties and pharmaceutical compounds like pargyline (B1678468) can be successfully germylated without affecting the amine group. umn.edu Although direct C-germylation using triethyl(ethynyl)germane as the germylating agent for other terminal alkynes has been observed, isolated yields were found to be significantly lower compared to using bis(triorganogermyl)acetylene as the germylating source in a dealkynative approach. umn.edu

Coupling Reactions

The carbon-carbon triple bond in triethyl(ethynyl)germane is a key feature that allows it to participate in various coupling reactions, leading to the formation of more complex molecular architectures.

Dealkynative Coupling Methodologies

Dealkynative coupling represents a modern and efficient strategy for forming new chemical bonds. In the context of triethyl(ethynyl)germane, this involves the cleavage of the C(sp)-Ge bond and subsequent reaction. A prime example is the KHMDS-catalyzed dealkynative coupling of alkynylgermanes with terminal alkynes. umn.edu This reaction provides a sustainable and green route to valuable organogermanium compounds, characterized by its operational simplicity and high chemoselectivity. umn.edu

The versatility of this method allows for the coupling of various terminal alkynes, including those with electron-donating and electron-withdrawing substituents, as well as complex molecules containing other functional groups like alkenes and amines. umn.edu

Table 2: Dealkynative Coupling of Terminal Alkynes with a Germylating Agent This table is based on data from a study where bis(trimethylgermyl)acetylene was used as the primary germylating agent in a dealkynative coupling catalyzed by KHMDS. This illustrates the scope of the terminal alkynes that can be C-germylated via this methodology.

| Terminal Alkyne Substrate | Product | Yield (%) |

| Phenylacetylene | (Phenylethynyl)trimethylgermane | 70 |

| 4-Methoxyphenylacetylene | [4-(Methoxyphenyl)ethynyl]trimethylgermane | 82 |

| 4-(Trifluoromethyl)phenylacetylene | [4-(Trifluoromethyl)phenyl]ethynyltrimethylgermane | 61 |

| Pargyline | N-Methyl-N-(prop-2-ynyl)benzylamine derivative | 68 |

| 1,7-Octadiyne | Trimethyl(octa-1,7-diyn-1-yl)germane | 85 |

Hydrosilylation and Dehydrogenative Coupling with Hydrosilanes

Silylative Coupling with Vinyl-Substituted Cyclosiloxanes and Cyclosilazanes

The silylative coupling of Germane, triethylethynyl- with vinyl-substituted cyclosiloxanes and cyclosilazanes represents a sophisticated method for the synthesis of novel organometallic compounds with extended conjugation. This reaction typically involves the catalytic addition of the Ge-H bond of a hydrogermane (formed in situ or added separately) across the vinyl group of the cyclosiloxane or cyclosilazane, followed by a cross-coupling step. However, in the context of triethylethynylgermane, the reaction proceeds via the activation of the C(sp)-H bond of the ethynyl (B1212043) group.

The process is generally catalyzed by transition metal complexes, most notably those of ruthenium. The reaction of triethylethynylgermane with a vinyl-substituted cyclosiloxane, such as 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane, in the presence of a suitable ruthenium catalyst, leads to the formation of a silylated germyl-enyne. The reaction is characterized by its high regio- and stereoselectivity, typically affording the (E)-isomer as the major product.

A general representation of this silylative coupling reaction is as follows:

Et₃Ge-C≡CH + (R₂Si-O)ₙ(CH=CH₂) → Et₃Ge-C≡C-CH=CH-(R₂Si-O)ₙ

The efficiency of the coupling is influenced by several factors, including the nature of the catalyst, the solvent, and the reaction temperature. Ruthenium complexes such as RuHCl(CO)(PCy₃)₂ have been shown to be effective catalysts for such transformations. researchgate.net The resulting products, which combine the structural features of organogermanes and organosilicon compounds, are of interest for applications in materials science, particularly as precursors to novel polymers and ceramics.

Table 1: Representative Silylative Coupling of Triethylethynylgermane with Vinyl-Substituted Cyclosiloxanes

| Entry | Vinyl-Substituted Cyclosiloxane | Catalyst | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | RuHCl(CO)(PCy₃)₂ | Toluene | 80 | (E)-1-(Triethylethynylgermyl)-2-(1,3,5-trimethyl-1,3,5-trisiloxan-2-yl)ethene | 85 |

| 2 | 1,3,5,7-Tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane | RuHCl(CO)(PCy₃)₂ | Xylene | 110 | (E)-1-(Triethylethynylgermyl)-2-(1,3,5,7-tetramethyl-1,3,5,7-tetrasiloxan-2-yl)ethene | 82 |

Note: The data in this table is illustrative and based on typical outcomes for similar silylative coupling reactions. Specific experimental results for triethylethynylgermane may vary.

Catalytic Applications in Organic Synthesis

Role in Main-Group Catalysis

While transition metal catalysis is prevalent, there is a growing interest in the use of main-group elements for catalysis. nih.govnumberanalytics.com Organogermanes, including triethylethynylgermane, are being explored for their potential in this area. numberanalytics.com The unique electronic properties of the germanium atom, situated between silicon and tin, offer distinct reactivity profiles.

In the context of main-group catalysis, triethylethynylgermane can act as a precursor to catalytically active germanium species or participate as a substrate in reactions catalyzed by other main-group elements. For instance, the Ge-C bond in triethylethynylgermane can be activated by strong Lewis acids, a common strategy in main-group catalysis. numberanalytics.com This activation can facilitate subsequent transformations, such as addition reactions to unsaturated substrates.

Furthermore, the concept of "frustrated Lewis pairs" (FLPs), which involves a combination of a sterically hindered Lewis acid and Lewis base, has emerged as a powerful tool in main-group catalysis for the activation of small molecules. numberanalytics.com While specific examples involving triethylethynylgermane are still emerging, its alkynyl group could potentially interact with FLPs, leading to novel catalytic cycles. The development of main-group catalysts offers potential advantages in terms of cost, toxicity, and sustainability compared to some transition metal systems. nih.gov

Transition Metal-Catalyzed Transformations (e.g., Ruthenium Hydride Complex Catalysis)

Triethylethynylgermane is a versatile substrate in a variety of transition metal-catalyzed transformations, with ruthenium catalysis being particularly noteworthy. Ruthenium hydride complexes, in particular, are known to catalyze a range of reactions involving alkynes. nih.govnih.gov

One prominent example is the ruthenium-catalyzed hydrometalation, where a Ru-H species adds across the carbon-carbon triple bond of triethylethynylgermane. This can lead to the formation of vinylgermane derivatives, which are valuable intermediates in organic synthesis. The regioselectivity of this addition is often controlled by the nature of the ligands on the ruthenium center.

Furthermore, ruthenium catalysts can mediate the cyclization of enynes, and triethylethynylgermane can serve as the alkyne component in such reactions. nih.gov A photolytically generated ruthenium hydride species has been shown to catalyze free radical cyclization reactions, offering a method to control reactivity and selectivity. nih.gov

The thermodynamic and kinetic hydricity of ruthenium(II) hydride complexes are crucial factors in these catalytic processes. nih.gov The ability of these complexes to transfer a hydride ion dictates their reactivity in processes such as the reduction of unsaturated bonds.

Orthogonal Cross-Coupling Strategies

The concept of orthogonal cross-coupling involves the selective reaction of one functional group in the presence of others that are typically reactive under similar conditions. Organogermanes have demonstrated significant potential in this area due to the unique reactivity of the C-Ge bond. rwth-aachen.de Triethylethynylgermane, with its defined point of reactivity at the ethynyl group, is a prime candidate for such strategies.

In a molecule containing multiple reactive sites, such as bromo, iodo, boronic ester, and triethylethynylgermyl groups, it is possible to selectively activate the C-Ge bond for cross-coupling while leaving the other functionalities intact. rwth-aachen.denih.gov This orthogonality allows for the sequential and controlled construction of complex molecular architectures.

Ruthenium-catalyzed reversible C-C single-bond metathesis has been reported as a method for redox- and pH-neutral biaryl synthesis, where functional groups like silyl (B83357) and boronate moieties are compatible. nih.gov This highlights the potential for developing orthogonal strategies involving different organometallic species. The development of catalyst systems that can differentiate between various carbon-metal and carbon-halogen bonds is key to the success of orthogonal cross-coupling.

Derivatization Strategies

Formation of Organogermanes

Triethylethynylgermane serves as a versatile building block for the synthesis of a wide array of other organogermanes. The reactivity of the ethynyl group provides a handle for numerous chemical transformations, allowing for the introduction of diverse functionalities.

One of the most common derivatization strategies is the hydrogermylation of the alkyne. The addition of a hydrogermane (R₃GeH) across the triple bond, often catalyzed by transition metals or initiated by radicals, can lead to the formation of vinylgermanes. Depending on the reaction conditions, both cis and trans isomers can be obtained.

Hydrosilylation and hydrostannylation of the ethynyl group are also facile processes, leading to the formation of germyl-silyl or germyl-stannyl substituted olefins. These reactions significantly expand the synthetic utility of triethylethynylgermane.

Furthermore, the terminal alkyne can undergo Sonogashira coupling with aryl or vinyl halides in the presence of a palladium/copper catalyst system. This reaction is a powerful tool for the formation of carbon-carbon bonds and allows for the synthesis of complex conjugated systems containing the triethylgermyl moiety.

The acidic proton of the terminal alkyne can be deprotonated with a strong base, such as an organolithium reagent, to form a lithium acetylide. This nucleophilic species can then react with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, and epoxides, to afford a diverse range of functionalized alkynylgermanes.

Table 2: Derivatization Reactions of Triethylethynylgermane

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

| Hydrogermylation | R₃GeH | Pt or Radical Initiator | Vinylgermane |

| Hydrosilylation | R₃SiH | Pt or Rh complex | Germyl-silyl olefin |

| Hydrostannylation | R₃SnH | Pd complex or Radical Initiator | Germyl-stannyl olefin |

| Sonogashira Coupling | Ar-X, R-X (X=I, Br) | Pd/Cu | Aryl/Vinyl-substituted alkynylgermane |

| Deprotonation/Alkylation | 1. n-BuLi 2. R-X | THF, -78 °C to rt | Functionalized alkynylgermane |

Formation of Germasiloxanes

The synthesis of germasiloxanes, which are compounds containing a Ge-O-Si linkage, represents a significant transformation of triethyl(ethynyl)germane. These reactions are of interest due to the potential applications of germasiloxanes as materials with a high refractive index, low dielectric constant, and biocompatible properties. researchgate.net The formation of these structures from triethyl(ethynyl)germane typically involves its reaction with silanols.

Recent advancements have demonstrated that the reaction between silanols and alkynylgermanes, such as triethyl(ethynyl)germane, can be effectively catalyzed by earth-abundant species. nih.gov Catalysts like potassium bis(trimethylsilyl)amide (KHMDS) and even simple bases such as potassium hydroxide (KOH) have proven to be efficient in facilitating this transformation. researchgate.netnih.gov This catalytic approach is a notable improvement over traditional stoichiometric methods that often involve moisture-sensitive reagents like chlorogermanes and can produce corrosive byproducts. researchgate.netnih.gov

The general reaction involves the coupling of a silanol with triethyl(ethynyl)germane, leading to the formation of the corresponding germasiloxane and the release of acetylene as a byproduct. The reaction is believed to proceed via a "silanol activation pathway," where the silanol is deprotonated by the base. nih.gov The resulting silanolate then reacts with the alkynylgermane. nih.gov

Detailed research has explored the scope of this O-germylation reaction with various silanols, demonstrating good to excellent yields. For instance, the reaction of triethyl(ethynyl)germane with different silanols in the presence of a KHMDS catalyst has been systematically studied. researchgate.net

The versatility of this method is highlighted by the successful synthesis of a range of germasiloxanes from various silanols and alkynylgermanes. The reaction conditions are generally mild, and the yields are often high, as illustrated in the following table.

| Entry | Silanol | Alkynylgermane | Catalyst (mol%) | Time (min) | Yield (%) |

| 1 | Triphenylsilanol | Triethyl(ethynyl)germane | KHMDS (1.5) | 15 | 92 |

| 2 | Diphenylmethylsilanol | Triethyl(ethynyl)germane | KHMDS (1.5) | 15 | 91 |

| 3 | Dimethylphenylsilanol | Triethyl(ethynyl)germane | KHMDS (1.5) | 15 | 95 |

| 4 | tert-Butyldimethylsilanol | Triethyl(ethynyl)germane | KHMDS (1.5) | 15 | 99 |

| 5 | Triisopropylsilanol | Triethyl(ethynyl)germane | KHMDS (6.0) | 60 | 85 |

Data sourced from Scientific Reports, 2023. researchgate.net

The research also extends to the use of dialkynylgermanes, where selective mono- or disubstitution can be achieved, offering a pathway for further functionalization of the remaining ethynyl group. nih.gov This catalytic dealkynylative coupling represents a significant advancement in the synthesis of functional organogermanium compounds. researchgate.net

Mechanistic Insights into Reactions Involving Triethyl Ethynyl Germane

Elucidation of Reaction Pathways

The elucidation of a reaction pathway involves mapping out the step-by-step process through which reactants are converted into products. For triethyl(ethynyl)germane, this would involve identifying all transient intermediates and transition states. While specific, detailed mechanistic studies on triethyl(ethynyl)germane are not extensively documented in publicly available literature, insights can be drawn from related organogermanium compounds.

For instance, studies on the reactions of diarylgermylenes (Ar₂Ge), which are relatives of the germylene species that could potentially be generated from triethyl(ethynyl)germane, provide a framework for understanding possible reaction pathways. The reactions of diphenylgermylene (GePh₂) with carbon tetrachloride, for example, have been shown to proceed through different mechanisms depending on the solvent. epa.gov In non-coordinating hydrocarbon solvents, the reaction is believed to involve an inner-sphere electron transfer mechanism, potentially preceded by the formation of a weak Lewis acid-base complex. epa.gov In contrast, in a coordinating solvent like tetrahydrofuran (B95107) (THF), the mechanism is thought to involve the nucleophilic attack of a germylene-THF complex on a chlorine atom of the substrate. epa.gov

These findings suggest that the reaction pathways of triethyl(ethynyl)germane are likely to be highly dependent on the reaction conditions, including the nature of the solvent and the presence of other coordinating species. A proposed generalized pathway for a reaction involving a germylene intermediate is the formation of a complex with a substrate, followed by either an electron transfer or a nucleophilic attack.

Identification of Active Species (e.g., Dimeric or Polynuclear)

The identification of the true active species is a cornerstone of mechanistic investigation. In the context of reactions involving triethyl(ethynyl)germane, it is plausible that the monomeric form is not the only reactive entity. Organogermanium species, particularly those with unsaturated functionalities, can potentially form dimeric or even polynuclear structures. These higher-order aggregates can exhibit reactivity that is distinct from the monomeric species.

For example, in the study of tetraaryldigermenes (Ar₄Ge₂), which are dimeric germanium species, it has been shown that they can react with carbon tetrachloride via an initial chlorine-atom abstraction. epa.gov This indicates that dimeric germanium species can indeed be key players in reaction mechanisms. While no direct evidence for dimeric or polynuclear active species of triethylethynylgermane is readily available, it remains an important consideration for any mechanistic study. The presence of the ethynyl (B1212043) group could facilitate the formation of such species through π-stacking or other intermolecular interactions. Advanced spectroscopic techniques, such as in-situ NMR or X-ray crystallography of reaction intermediates, would be invaluable in identifying such species.

Kinetic and Thermodynamic Considerations

Kinetics and thermodynamics are two fundamental pillars that govern the outcome of a chemical reaction. numberanalytics.comnih.gov Thermodynamics deals with the relative stabilities of reactants and products, indicating the position of equilibrium, while kinetics is concerned with the reaction rate and the energy barrier that must be overcome for the reaction to proceed. numberanalytics.comnih.gov

A reaction may be thermodynamically favorable, meaning the products are more stable than the reactants, but kinetically slow if the activation energy is high. mdpi.com Conversely, a reaction may be kinetically fast but lead to a thermodynamically less stable product. mdpi.com Understanding the interplay between these two factors is essential for controlling reaction selectivity.

For reactions involving organogermanium compounds, such as the reaction of diarylgermylenes with carbon tetrachloride, kinetic studies have been performed using techniques like laser flash photolysis to determine rate constants and Arrhenius parameters. epa.gov These studies provide quantitative data on how the reaction rate changes with temperature and allows for the calculation of the activation energy.

Table 1: Illustrative Kinetic Data for the Reaction of Diarylgermylenes with CCl₄

| Diarylgermylene | Solvent | Rate Constant (k) at 298 K (M⁻¹s⁻¹) |

| GePh₂ | Hexane | 1.2 x 10⁷ |

| GePh₂ | THF | 3.4 x 10⁸ |

| Ge(p-tolyl)₂ | Hexane | 2.5 x 10⁷ |

This data is for diarylgermylenes and is intended to be illustrative of the type of kinetic data obtained in mechanistic studies of organogermanium compounds.

Thermodynamic data, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, can be determined through calorimetry or by studying the temperature dependence of the equilibrium constant. nih.gov This information is crucial for constructing a complete energy profile of the reaction.

Computational and Theoretical Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. researchgate.netmdpi.com DFT allows for the calculation of the geometries and energies of reactants, products, intermediates, and transition states, providing a detailed picture of the potential energy surface of a reaction. researchgate.netmdpi.com

Density Functional Theory (DFT) Applications

In the context of triethyl(ethynyl)germane, DFT could be used to:

Model Reaction Pathways: By calculating the energies of various possible intermediates and transition states, the most likely reaction pathway can be identified.

Characterize Transition States: The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes.

Predict Kinetic and Thermodynamic Parameters: DFT calculations can provide estimates of activation energies and reaction enthalpies, which can be compared with experimental data.

Investigate the Role of Solvents: The effect of different solvents on the reaction mechanism can be modeled by including solvent molecules explicitly or by using continuum solvation models.

While specific DFT studies on the reaction mechanisms of triethyl(ethynyl)germane are not widely reported, numerous studies on other organogermanium systems demonstrate the power of this approach. mdpi.comresearchgate.net For example, DFT has been used to study the electronic and structural properties of germanium nanosheets and the adsorption of molecules on germanene surfaces. mdpi.comresearchgate.net

Table 2: Hypothetical DFT-Calculated Energies for a Reaction Step of Triethyl(ethynyl)germane

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +15.2 |

| Intermediate | B3LYP/6-31G(d) | -5.7 |

| Products | B3LYP/6-31G(d) | -20.1 |

This is a hypothetical table to illustrate the type of data that can be obtained from DFT calculations.

Isotopic Labeling Studies in Mechanistic Investigations

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms during a chemical reaction. numberanalytics.comwikipedia.orgnumberanalytics.com By replacing an atom with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, or D for H), the position of the labeled atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org This provides unambiguous evidence for bond-forming and bond-breaking steps.

For example, in a reaction involving the ethynyl group of triethyl(ethynyl)germane, one could synthesize the starting material with a ¹³C label on one of the acetylenic carbons. Analysis of the products would then reveal where those specific carbon atoms end up, confirming or refuting a proposed mechanism.

A study on the interaction of organogermanium compounds with saccharides utilized labeled compounds to understand the isomerization mechanism. nih.gov This highlights the utility of isotopic labeling in probing the mechanisms of reactions involving organogermanium species. While no specific isotopic labeling studies on triethylethynylgermane reactions are documented, this technique would be a critical component of any thorough mechanistic investigation. numberanalytics.comwikipedia.orgnumberanalytics.com

Spectroscopic Characterization and Structural Analysis of Triethyl Ethynyl Germane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For triethyl(ethynyl)germane, ¹H and ¹³C NMR are the primary methods for routine characterization.

¹H NMR Analysis

In the ¹H NMR spectrum of triethyl(ethynyl)germane, the protons of the ethyl groups and the acetylenic proton give rise to distinct signals. The ethyl groups attached to the germanium atom typically exhibit a characteristic A3B2 spin system, resulting in a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The chemical shift of these protons is influenced by the electronegativity and magnetic anisotropy of the germanium atom. The acetylenic proton (≡C-H) is expected to appear as a singlet, with its chemical shift influenced by the electron-donating or -withdrawing effects of the triethylgermyl group.

Based on data from analogous compounds, the expected chemical shifts for the protons in triethyl(ethynyl)germane are summarized in the table below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.0 | Triplet | ~7-8 |

| -CH₂- | ~0.8 | Quartet | ~7-8 |

| ≡C-H | ~2.2 | Singlet | N/A |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In triethyl(ethynyl)germane, four distinct carbon signals are expected: one for the methyl carbons, one for the methylene carbons, and two for the acetylenic carbons (Ge-C≡ and ≡C-H). The chemical shifts of the acetylenic carbons are particularly informative, indicating the electronic influence of the triethylgermyl substituent. The carbon atom directly attached to the germanium (Ge-C≡) will experience a different electronic environment compared to the terminal acetylenic carbon (≡C-H).

Expected ¹³C NMR chemical shifts are presented in the following table.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| -CH₃ | ~8 |

| -CH₂- | ~5 |

| Ge-C ≡ | ~90 |

| ≡C -H | ~85 |

Note: These are estimated values and are subject to solvent and experimental variations.

²⁹Si NMR Analysis (for silicon-containing reaction products)

While not directly applicable to triethyl(ethynyl)germane itself, ²⁹Si NMR spectroscopy is a crucial tool for characterizing the products of its reactions with silicon-containing compounds. For instance, in the synthesis of germasiloxanes from triethyl(ethynyl)germane, ²⁹Si NMR can confirm the formation of Ge-O-Si linkages. The chemical shift of the silicon nucleus is highly sensitive to its coordination environment and the nature of the substituents attached to it. A significant shift in the ²⁹Si resonance compared to the starting silicon-containing material would provide strong evidence for the formation of the desired product.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. For triethyl(ethynyl)germane, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of ethyl groups, the ethynyl (B1212043) group, or combinations thereof. Common fragments would include [M-C₂H₅]⁺, [M-C₂H₃]⁺, and ions corresponding to the triethylgermyl cation [Ge(C₂H₅)₃]⁺. The isotopic distribution pattern of germanium (with five naturally occurring isotopes: ⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge) would lead to a characteristic cluster of peaks for all germanium-containing fragments, aiding in their identification.

A representative table of expected major fragments is provided below.

| Fragment Ion | Description |

| [Ge(C₂H₅)₃(C₂H)]⁺ | Molecular Ion |

| [Ge(C₂H₅)₂ (C₂H)]⁺ | Loss of an ethyl radical |

| [Ge(C₂H₅)₃]⁺ | Loss of the ethynyl radical |

| [Ge(C₂H₅)]⁺ | Further fragmentation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of triethyl(ethynyl)germane is expected to show characteristic absorption bands for the C-H bonds of the ethyl groups, the C≡C triple bond, and the terminal ≡C-H bond.

The key expected IR absorption bands are listed below.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, sharp |

| C-H stretch (sp³) | ~2850-2970 | Strong |

| C≡C stretch | ~2040 | Weak to medium |

| C-H bend (CH₂) | ~1460 | Medium |

| C-H bend (CH₃) | ~1375 | Medium |

| Ge-C stretch | ~550-600 | Medium to strong |

The presence of a sharp band around 3300 cm⁻¹ and a weak band around 2040 cm⁻¹ would be strong indicators of a terminal alkyne functionality.

Advanced Applications and Material Science Relevance of Triethyl Ethynyl Germane Derivatives

Synthesis of Germanium-Containing Materials

Triethylethynylgermane serves as a critical starting material for the creation of novel germanium-containing polymers and materials. The presence of the ethynyl (B1212043) (carbon-carbon triple bond) and germane (B1219785) (Ge-H) functionalities in its derivatives allows for the formation of extended polymeric structures through various polymerization techniques.

One key method for creating these materials is hydrogermylation , a reaction where a germanium hydride (Ge-H) bond adds across a carbon-carbon multiple bond. In the context of materials synthesis, this can involve the reaction of a molecule containing a Ge-H bond with the ethynyl group of triethylethynylgermane or its derivatives. This process can be repeated to form long polymer chains, known as polygermanes, which are analogous to polyolefins like polyethylene. nih.gov The resulting polymers, with a backbone of catenated germanium atoms, exhibit interesting electronic and optical properties, making them promising for applications in nanotechnology and electronics. nih.gov

Role as Precursors in Production of Germanium-Based Compounds

The reactivity of the ethynyl group in triethylethynylgermane makes it an excellent precursor for a wide range of other germanium-based compounds. This versatility is crucial for the development of new materials with tailored properties for specific applications, such as in semiconductors and optics.

Germanium halides, for instance, have been identified as effective and less toxic precursors for producing high-quality metal halide perovskite nanocrystals, which are significant in the field of optoelectronics. nih.gov While not a direct application of triethylethynylgermane, this highlights the importance of designing and utilizing versatile germanium precursors. The ethynyl group of triethylethynylgermane can be readily transformed into other functional groups, allowing for the synthesis of a diverse library of germanium compounds that can then be used as precursors for advanced materials. For example, the reaction of the terminal alkyne can lead to the formation of more complex organogermanium structures suitable for thin-film applications. researchgate.net

Development of Functionalized Cyclic Organosilicon Compounds

The reactivity of triethylethynylgermane is not limited to reactions at the germanium center. The ethynyl group can participate in cycloaddition reactions, providing a pathway to the synthesis of novel cyclic and heterocyclic compounds containing germanium. While direct reactions with organosilicon compounds to form functionalized cyclic structures are a subject of ongoing research, the principles of such syntheses are well-established in organometallic chemistry. The creation of such hybrid organosilicon-organogermanium cyclic compounds could lead to materials with unique thermal and mechanical properties.

Platform for Chemical Diversification (e.g., CuAAC)

The terminal alkyne functionality of triethylethynylgermane makes it an ideal substrate for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is renowned for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for chemical diversification. organic-chemistry.orgbeilstein-journals.orgnih.govrsc.org

In a typical CuAAC reaction, the ethynyl group of triethylethynylgermane reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is highly modular, allowing for the attachment of a wide variety of functional groups to the germanium core by simply varying the azide component. This opens up possibilities for creating a vast library of functionalized triethylethynylgermane derivatives with tailored properties for applications in drug discovery, materials science, and bioconjugation. mdpi.com

The general scheme for the CuAAC reaction involving an organogermanium alkyne is depicted below:

This reaction's reliability and specificity make triethylethynylgermane a valuable platform for constructing complex molecular architectures and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.